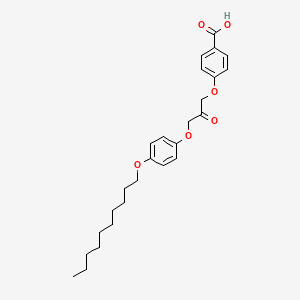
4-(3-(4-(Decyloxy)phenoxy)-2-oxopropoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AR-C70484XX is a potent inhibitor of cytosolic phospholipase A2 (cPLA2). This compound was developed by AstraZeneca and has shown significant activity in inhibiting the enzyme cPLA2, which plays a crucial role in the release of arachidonic acid from membrane phospholipids . This enzyme is involved in the inflammatory response, making AR-C70484XX a potential therapeutic agent for inflammatory diseases .
Preparation Methods
The synthesis of AR-C70484XX involves the optimization of three key groups: a lipophilic anchor, an electrophilic serine trap, and an acidic binding moiety . The compound contains a decyloxy lipophilic side chain, a 1,3-diaryloxypropan-2-one moiety as a unique serine trap, and a benzoic acid as the acidic binding group . The specific synthetic routes and reaction conditions for the preparation of AR-C70484XX are proprietary and detailed in the patents and publications by AstraZeneca .
Chemical Reactions Analysis
AR-C70484XX undergoes various chemical reactions, primarily focusing on its interaction with the enzyme cPLA2. The compound acts as an inhibitor by binding to the active site of the enzyme, preventing the release of arachidonic acid . The major reactions involved include:
Oxidation: The compound may undergo oxidation reactions, although specific details are not extensively documented.
Reduction: Reduction reactions are less common for this compound.
Scientific Research Applications
Mechanism of Action
AR-C70484XX exerts its effects by inhibiting the enzyme cPLA2. The compound binds to the active site of the enzyme, preventing the hydrolysis of membrane phospholipids and the subsequent release of arachidonic acid . This inhibition reduces the production of pro-inflammatory eicosanoids, thereby mitigating the inflammatory response . The molecular targets and pathways involved include the cPLA2 enzyme and the arachidonic acid pathway .
Comparison with Similar Compounds
AR-C70484XX is unique in its structure and potency compared to other cPLA2 inhibitors. Similar compounds include:
Arachidonyl trifluoromethyl ketone (AACOCF3): A standard cPLA2 inhibitor, but AR-C70484XX is more than 20-fold more active against the isolated enzyme.
1-Benzylindoles: These compounds also inhibit cPLA2 but have different structural features and varying degrees of potency.
Propan-2-one substituted tetrazolylalkanoic acids: These compounds act as dual inhibitors of cPLA2 and fatty acid amide hydrolase, offering a broader range of activity.
AR-C70484XX stands out due to its unique combination of a decyloxy lipophilic side chain, a 1,3-diaryloxypropan-2-one moiety, and a benzoic acid group, making it one of the most potent cPLA2 inhibitors described to date .
Properties
Molecular Formula |
C26H34O6 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-[3-(4-decoxyphenoxy)-2-oxopropoxy]benzoic acid |
InChI |
InChI=1S/C26H34O6/c1-2-3-4-5-6-7-8-9-18-30-23-14-16-25(17-15-23)32-20-22(27)19-31-24-12-10-21(11-13-24)26(28)29/h10-17H,2-9,18-20H2,1H3,(H,28,29) |
InChI Key |
BBWMRBSEGFTSQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)OCC(=O)COC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















